molecular formula C13H14ClNO3 B7628220 2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid

2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid

货号: B7628220
分子量: 267.71 g/mol
InChI 键: ODVANVPBTFGVRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid, also known as CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA, a neurotransmitter that is involved in the regulation of many physiological processes in the brain.

作用机制

The mechanism of action of 2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid involves the inhibition of GABA transaminase, an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to reduce seizure activity and anxiety-like behavior in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These effects include an increase in GABA levels in the brain, a reduction in seizure activity and anxiety-like behavior, and an improvement in cognitive function and memory. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

实验室实验的优点和局限性

The advantages of using 2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid in lab experiments include its potency and selectivity in inhibiting GABA transaminase, its ability to increase GABA levels in the brain, and its favorable safety profile. However, there are also some limitations to using this compound in lab experiments. These limitations include the need for specialized equipment and expertise to perform the experiments and the potential for off-target effects due to the inhibition of other enzymes by this compound.

未来方向

There are several future directions for research on 2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid. One area of research is the development of this compound as a potential therapeutic agent for neurological disorders such as epilepsy, anxiety, and depression. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, the development of new analogs of this compound with improved potency and selectivity could lead to the development of more effective therapeutic agents for these disorders. Overall, the potential applications of this compound in treating neurological disorders make it a promising candidate for further research and development.

合成方法

The synthesis of 2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid involves the reaction of 3-chlorophenylpiperidin-4-amine with ethyl 2-oxoacetate in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain this compound in its pure form. The synthesis of this compound is a relatively straightforward process and can be performed on a large scale, making it a viable candidate for further research and development.

科学研究应用

2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid has been extensively studied for its potential applications in treating various neurological disorders such as epilepsy, anxiety, and depression. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. These promising results have led to the development of this compound as a potential therapeutic agent for these disorders.

属性

IUPAC Name

2-[4-(3-chlorophenyl)piperidin-1-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-11-3-1-2-10(8-11)9-4-6-15(7-5-9)12(16)13(17)18/h1-3,8-9H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVANVPBTFGVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)Cl)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。